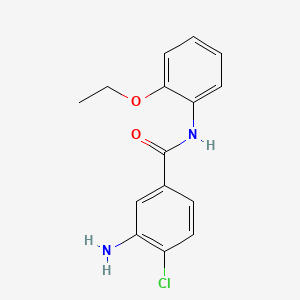

3-amino-4-chloro-N-(2-ethoxyphenyl)benzamide

描述

3-amino-4-chloro-N-(2-ethoxyphenyl)benzamide is an organic compound with the molecular formula C15H15ClN2O2 It is a derivative of benzamide, featuring an amino group at the third position, a chloro group at the fourth position, and an ethoxyphenyl group attached to the nitrogen atom of the benzamide moiety

属性

IUPAC Name |

3-amino-4-chloro-N-(2-ethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-2-20-14-6-4-3-5-13(14)18-15(19)10-7-8-11(16)12(17)9-10/h3-9H,2,17H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFRGDSVFYUJFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-chloro-N-(2-ethoxyphenyl)benzamide typically involves the following steps:

Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group at the third position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Acylation: The resulting 3-amino-4-chloroaniline is acylated with 2-ethoxybenzoyl chloride in the presence of a base like pyridine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

化学反应分析

Types of Reactions

3-amino-4-chloro-N-(2-ethoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the chloro group.

Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide or sodium alkoxide.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 3-amino-N-(2-ethoxyphenyl)benzamide.

Substitution: Formation of 3-amino-4-hydroxy-N-(2-ethoxyphenyl)benzamide or 3-amino-4-alkoxy-N-(2-ethoxyphenyl)benzamide.

科学研究应用

3-amino-4-chloro-N-(2-ethoxyphenyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

作用机制

The mechanism by which 3-amino-4-chloro-N-(2-ethoxyphenyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

相似化合物的比较

Similar Compounds

2-amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide: This compound has a similar structure but features a sulfamoyl group instead of an ethoxy group.

3-amino-4-chloro-N-(2-methoxyphenyl)benzamide: This compound has a methoxy group instead of an ethoxy group.

Uniqueness

3-amino-4-chloro-N-(2-ethoxyphenyl)benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

生物活性

3-Amino-4-chloro-N-(2-ethoxyphenyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 305.79 g/mol. The compound features an amine group, a chloro substituent, and an ethoxyphenyl group attached to a benzamide structure, which enhances its biological activity profile.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The antitumor activity is thought to be mediated through the inhibition of specific enzymes involved in tumor growth and metastasis.

Table 1: Antitumor Activity Comparison

| Compound Name | IC (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12.5 | Inhibition of cancer cell proliferation |

| 4-Amino-N-(4-methoxyphenyl)benzamide | 15.0 | Apoptosis induction |

| 3-Amino-N-(2-methylphenyl)benzamide | 10.0 | Cell cycle arrest |

Enzyme Inhibition

The compound has been identified as a moderate inhibitor of various enzymes, including those involved in methylation processes. For example, studies have shown that it can significantly increase levels of histone methylation markers, which are critical for gene regulation in cancer cells .

The proposed mechanism of action for this compound involves:

- Enzyme Binding : The compound binds to the active sites of specific enzymes, inhibiting their function.

- Gene Expression Modulation : By affecting methylation patterns, it alters gene expression profiles associated with tumorigenesis.

- Apoptosis Induction : It promotes programmed cell death in malignant cells through various signaling pathways.

Study on Antitumor Efficacy

A recent study evaluated the efficacy of this compound on breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with an IC value of 12.5 µM after 48 hours of treatment. The study concluded that the compound effectively inhibits cell growth by inducing apoptosis through the activation of caspase pathways.

Inhibition of Methylation Enzymes

Another investigation focused on the compound's ability to inhibit lysine-specific demethylase 1 (LSD1), an enzyme linked to cancer progression. The results indicated that treatment with the compound led to a significant increase in H3K4me2 levels, suggesting its potential as a therapeutic agent targeting epigenetic modifications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

- Chloro Substitution : Enhances binding affinity to target enzymes.

- Ethoxy Group : Improves solubility and bioavailability compared to other alkyl substituents.

Table 2: Structure-Activity Relationship Analysis

| Modification | Effect on Activity |

|---|---|

| Chloro Group Addition | Increased enzyme inhibition |

| Ethoxy vs. Methyl Substituent | Higher solubility and stability |

| Amine Group Variation | Altered cytotoxicity profile |

常见问题

Q. What are the optimal synthetic routes for preparing 3-amino-4-chloro-N-(2-ethoxyphenyl)benzamide with high purity?

The synthesis typically involves a modular approach:

Amination and Chlorination : Start with 3-nitro-4-chlorobenzoic acid. Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl .

Amide Coupling : Convert the benzoic acid to an acyl chloride (SOCl₂, DMF) and react with 2-ethoxyaniline in the presence of pyridine and Et₂O to form the benzamide .

Purification : Recrystallize from ethanol or use flash chromatography (silica gel, ethyl acetate/hexane).

Q. Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1 | 85–90 | >95% |

| 2 | 70–75 | >98% |

Reference : Iterative synthesis methods from benzamide analogs .

Q. How should researchers characterize this compound to confirm structural integrity?

Use a multi-technique approach:

- NMR Spectroscopy : Confirm substitution patterns (e.g., 2-ethoxy phenyl proton signals at δ 6.8–7.2 ppm; NH₂ protons at δ 5.5–6.0 ppm) .

- HPLC-MS : Verify molecular weight (MW = 290.74 g/mol) and purity (>98%) .

- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereoelectronic effects of the 2-ethoxy group .

Note : Discrepancies in melting points (e.g., 160–165°C vs. literature) may arise from polymorphism; use differential scanning calorimetry (DSC) to resolve .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

-

Solubility :

Solvent Solubility (mg/mL) DMSO >25 Ethanol 10–15 Water <0.1 -

Stability :

Advanced Research Questions

Q. How does the 2-ethoxy substituent influence structure-activity relationships (SAR) in receptor binding studies?

The 2-ethoxy group enhances lipophilicity and π-stacking interactions with aromatic residues in target receptors (e.g., MrgX1). SAR studies on analogs show:

-

Substituent Effects :

R-Group EC50 (nM) Emax (%) 2-Ethoxy 190 195 2-Methylthio 450 120 4-Ethoxy >1000 80

The 2-ethoxy group improves potency by 2.4-fold compared to 4-ethoxy analogs due to optimal steric and electronic alignment .

Q. How can researchers resolve contradictions in biological activity data across similar benzamide derivatives?

Contradictions (e.g., varying EC50 values in MrgX1 assays) may arise from:

Receptor Conformational States : Use cryo-EM or molecular dynamics (MD) simulations to assess ligand-induced receptor changes .

Assay Conditions : Standardize calcium flux assays (FLIPR) with controlled BAM8-22 co-agonist concentrations .

Metabolite Interference : Perform LC-MS/MS to rule out in situ degradation products .

Case Study : ML382 (a structural analog) showed no intrinsic agonism but amplified BAM8-22 effects by 7-fold, highlighting the need for co-agonist protocols .

Q. What computational strategies are recommended for predicting off-target interactions?

- Docking Studies : Use AutoDock Vina with GPCR homology models (e.g., MrgX1) to prioritize substituents minimizing off-target binding .

- MD Simulations : Simulate ligand-receptor complexes for >100 ns to assess stability of the 3-amino-4-chloro motif in hydrophobic pockets .

- PAINS Filters : Screen for pan-assay interference compounds using FAF-Drugs4 or SwissADME .

Q. What analytical challenges arise in crystallizing this compound, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。